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Compound of Interest

(R)-Methyl 3-hydroxy-2-
Compound Name:
methylpropanoate

Cat. No.: B027092

A comprehensive guide to the spectroscopic properties of (R)-Methyl 3-hydroxy-2-
methylpropanoate, a valuable chiral building block in pharmaceutical and chemical synthesis.
This document provides a detailed overview of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for researchers, scientists, and drug development
professionals.

Spectroscopic Data Summary

(R)-Methyl 3-hydroxy-2-methylpropanoate, also known as the Roche ester, possesses the
molecular formula CsH1003 and a molecular weight of 118.13 g/mol .[1][2] Spectroscopic
analyses confirm its structure, featuring a methyl ester and a primary alcohol functional group
on a chiral backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the
molecule.

1H NMR (Proton NMR) Data

The *H NMR spectrum of (R)-Methyl 3-hydroxy-2-methylpropanoate in deuterated
chloroform (CDCIs) typically exhibits signals corresponding to the methyl ester, the methyl
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group at the chiral center, the methine proton, and the diastereotopic protons of the methylene
group adjacent to the hydroxyl group.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.71 Singlet 3H -OCHs (methyl ester)
) -CH:- (adjacent to -
~3.67 Multiplet 2H
OH)
~2.68 Multiplet 1H -CH- (chiral center)
-CHs (adjacent to -
~1.21 Doublet 3H
CH-)
Variable Broad Singlet 1H -OH

13C NMR (Carbon-13 NMR) Data

The proton-decoupled 3C NMR spectrum shows five distinct signals, corresponding to the five
unique carbon environments in the molecule.

Chemical Shift (6) ppm Assignment

~175.5 C=0 (ester carbonyl)
~66.0 -CH:z- (adjacent to -OH)
~51.8 -OCHs (methyl ester)
~43.5 -CH- (chiral center)
~14.0 -CHs (adjacent to -CH-)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and ester functional
groups.
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Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H stretch

~2970 Medium C-H stretch (aliphatic)
~1735 Strong C=0 stretch (ester)
~1170 Strong C-O stretch

Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-
MS) with Electron lonization (El), provides information on the molecular weight and
fragmentation pattern.

m/z Relative Intensity Proposed Fragment lon
118 Low [M]* (Molecular ion)

87 Moderate [M - OCHs]*

59 High [COOCHSs]*

45 Moderate [CH(CH3)OH]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution is prepared by dissolving 5-25 mg of (R)-Methyl 3-hydroxy-
2-methylpropanoate in approximately 0.6-0.7 mL of a deuterated solvent, commonly
chloroform-d (CDCls), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an
internal standard for chemical shift referencing (0 ppm).

e 1H NMR Acquisition: A standard *H NMR experiment is performed on a spectrometer (e.g.,
400 MHz). A typical single-pulse experiment involves a 90° pulse angle and a relaxation
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delay of 1-5 seconds between scans to ensure complete proton relaxation for accurate
integration.

e 13C NMR Acquisition: For the 33C NMR spectrum, a proton-decoupled pulse sequence is
utilized to simplify the spectrum, resulting in a single peak for each unique carbon atom. A
30° pulse angle and a relaxation delay of 2 seconds are common parameters.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): As (R)-Methyl 3-hydroxy-2-methylpropanoate is a liquid
at room temperature, a thin film is prepared by placing a drop of the neat liquid between two
salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film.

e FTIR Analysis: The prepared sample is placed in the sample holder of an FTIR spectrometer.
A background spectrum of the empty salt plates is recorded first and automatically
subtracted from the sample spectrum. The spectrum is typically acquired over a range of
4000-400 cm~1* with a resolution of 4 cm~2.

Mass Spectrometry (MS)

» Sample Introduction and lonization (GC-MS with Electron lonization): The sample is
introduced into a gas chromatograph (GC) to separate it from any impurities. The separated
compound then enters the mass spectrometer, where it is bombarded with a high-energy
electron beam (typically 70 eV) in a process called Electron lonization (El). This causes the
molecule to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. A detector
records the abundance of each ion, generating a mass spectrum which is a plot of relative
intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of a chiral compound like (R)-Methyl 3-hydroxy-2-methylpropanoate.
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Workflow for Spectroscopic Analysis of (R)-Methyl 3-hydroxy-2-methylpropanoate
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data of (R)-Methyl 3-hydroxy-2-
methylpropanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027092#spectroscopic-data-of-r-methyl-3-hydroxy-2-
methylpropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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